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molecular formula C11H13NO3 B8765965 Ethyl 3-oxo-4-(pyridin-4-yl)butanoate CAS No. 244638-98-0

Ethyl 3-oxo-4-(pyridin-4-yl)butanoate

Cat. No. B8765965
M. Wt: 207.23 g/mol
InChI Key: LOJMPRLFJDIJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716475B2

Procedure details

A solution of pyridin-4-yl-acetic acid hydrochloride salt (1.73 g 10 mmol) in CH2Cl2 (50 mL) was treated with triethylamine (2.09 mL, 15 mmol), followed by 1,1′-carbonyldiimidazole (2.43 g, 15 mol). After 4 h, the solution was added dropwise to a 0° C. solution of 2,2-dimethyl-[1,3]dioxane-4,6-dione (Meldrum's acid; 1.73 g, 12 mmol) and pyridine (1.63 mL, 20 mmol) in CH2Cl2 (50 mL). The reaction mixture was allowed to warm slowly to rt and was stirred for 18 h. The mixture was washed with H2O (2×), and the organic layer was dried and concentrated. The crude residue was dissolved in EtOH (100 mL) and heated at reflux for 4 h. The mixture was allowed to cool to rt and was concentrated. The residue was purified by chromatography (EtOAc/hexanes) to give the title compound (411 mg, 15%) as a pale yellow oil. MS (ESI): mass calcd. for C11H13NO3, 207.1; m/z found, 208.1 [M+H]+. 1H NMR (CDCl3): 8.57 (dd, J=4.4, 1.6, 2H), 7.16 (dd, J=4.4, 1.6, 2H), 4.20 (q, J=7.2, 2H), 3.88 (s, 2H), 3.51 (s, 2H), 1.28 (t, J=7.2, 3H).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Three
Quantity
1.63 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.C(N(CC)CC)C.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH3:31][C:32]1(C)[O:37]C(=O)[CH2:35][C:34](=O)[O:33]1.N1C=CC=CC=1>C(Cl)Cl>[CH2:34]([O:33][C:32](=[O:37])[CH2:31][C:9](=[O:11])[CH2:8][C:5]1[CH:4]=[CH:3][N:2]=[CH:7][CH:6]=1)[CH3:35] |f:0.1|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CC(=O)O
Name
Quantity
2.09 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.43 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
1.73 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
1.63 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with H2O (2×)
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in EtOH (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(CC(CC1=CC=NC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 411 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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